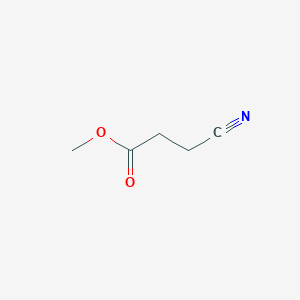

Methyl 3-cyanopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71943. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-cyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-8-5(7)3-2-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSKURPOKFSLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194032 | |

| Record name | Propanoic acid, 3-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4107-62-4 | |

| Record name | Propanoic acid, 3-cyano-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-cyanopropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Cyanopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-cyanopropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4BQA3Q9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 3-cyanopropanoate IUPAC name and structure

An In-Depth Technical Guide to Methyl 3-Cyanopropanoate: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: this compound is a versatile bifunctional organic compound featuring both a methyl ester and a nitrile group. This unique structure renders it a valuable building block in organic synthesis, particularly for the development of pharmaceutical intermediates and complex molecular scaffolds. Its ability to undergo selective transformations at either functional group allows for the strategic introduction of amine and carboxylic acid functionalities. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and its key chemical transformations relevant to researchers in drug discovery and development.

Nomenclature and Identifiers

This compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure.[1] It is also known by several synonyms in commercial and laboratory settings.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4107-62-4 | [1] |

| Molecular Formula | C₅H₇NO₂ | [2] |

| Synonyms | Methyl 3-cyanopropionate, 3-Cyanopropionic acid methyl ester | [1] |

| InChI Key | BPSKURPOKFSLHJ-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)CCC#N | [1][2] |

Molecular Structure

The structure consists of a three-carbon propanoate backbone, with a cyano (nitrile) group at the C3 position and a methyl ester group at the C1 position.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound make it suitable for a variety of reaction conditions, particularly in standard organic solvents.

| Property | Value | Source(s) |

| Molecular Weight | 113.11 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 216 °C | |

| Density | 1.08 g/cm³ | |

| Refractive Index | 1.422 | |

| Storage | Store at room temperature, sealed under dry conditions. |

Synthesis Methodology: Fischer Esterification

Principle of Synthesis

This compound is reliably synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-cyanopropanoic acid. This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid.[3][4] The reaction is an equilibrium process.[3][5] To ensure a high yield of the ester product, the equilibrium must be shifted to the right according to Le Châtelier's principle. This is achieved by using a large excess of the alcohol (methanol), which acts as both a reactant and the solvent, and/or by removing water as it is formed.[3] Sulfuric acid is a common and effective catalyst for this transformation.[4][5]

Detailed Experimental Protocol

Materials:

-

3-Cyanopropanoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanopropanoic acid.

-

Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask. The methanol serves as both the solvent and the reactant.

-

Catalyst Addition (Caution): Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution. An exothermic reaction will occur.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours.

-

In-Process Control (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the more polar 3-cyanopropanoic acid spot.

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Ensure the final pH is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

-

Product Validation: Confirm the identity and purity of the final product using spectroscopic methods such as FT-IR (presence of C≡N stretch ~2250 cm⁻¹ and ester C=O stretch ~1740 cm⁻¹) and ¹H NMR spectroscopy.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Key Chemical Transformations and Applications

The utility of this compound in drug development stems from the orthogonal reactivity of its two functional groups. This allows for sequential or selective modification, making it an ideal scaffold for building complex molecules.

Hydrolysis of the Nitrile Group

The nitrile can be hydrolyzed under aqueous acidic conditions to yield a carboxylic acid.[6][7] This reaction proceeds via an amide intermediate.[8] This transformation converts the starting ester into methyl 4-carboxybutanoate (a succinic acid derivative), which contains two distinct carboxylic acid-type functionalities with different reactivities.

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Mechanistic Insight: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. A nucleophilic attack by water, followed by tautomerization, forms an amide, which is then further hydrolyzed to the carboxylic acid.[6][8]

Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine using various reducing agents.

-

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a common method.

-

Chemical Reduction: Strong hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) followed by an aqueous workup will also effectively reduce the nitrile to an amine.

This transformation yields methyl 4-aminobutanoate, a valuable precursor to gamma-aminobutyric acid (GABA) analogs and other neurologically active compounds.

Caption: Reduction of the nitrile group to a primary amine.

Application in Drug Design: By leveraging these transformations, medicinal chemists can use this compound as a 4-carbon linker. For example, the ester can be converted to an amide by reacting it with a desired amine, and the nitrile can subsequently be reduced to a primary amine, which is then available for further modification. This stepwise approach is fundamental in constructing novel chemical entities for drug screening.

Safety and Handling

This compound must be handled with appropriate care due to its toxicity and irritant properties.[1]

| Hazard Class | GHS Statement | Precaution |

| Acute Toxicity, Oral | H301: Toxic if swallowed | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. |

Handling Guidelines:

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemistry. Its straightforward synthesis via Fischer esterification and the distinct reactivity of its ester and nitrile functionalities provide a reliable and versatile platform for the elaboration of more complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and chemical behavior is essential for leveraging its full potential in the creation of novel therapeutic agents.

References

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.

- This compound. (n.d.). precisionFDA.

- Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry.

- Synthesis of methyl 3-cyanobenzoate by a green process. (2025, August 7). ResearchGate.

- 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate.

- ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.).

- The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube.

- Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide.

- This compound. (n.d.). PubChem.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.

Sources

- 1. This compound | C5H7NO2 | CID 77749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

CAS number 4107-62-4 chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile

A Note on CAS Number 4107-62-4: The CAS number initially provided, 4107-62-4, corresponds to Methyl 3-cyanopropionate. While a useful chemical intermediate, its properties are straightforward and may not fully align with the in-depth requirements of a technical guide for drug development professionals. This guide will instead focus on a more structurally complex and medicinally relevant scaffold, 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile , which is more likely to be of interest to the target audience.

Introduction

The tetrahydrothiopyran moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its unique conformational properties and ability to engage in various non-covalent interactions make it an attractive building block for the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile, a key intermediate for the development of new chemical entities.

Chemical and Physical Properties

4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is a white to off-white solid. Its core structure consists of a saturated six-membered sulfur-containing heterocycle, the tetrahydrothiopyran ring, substituted at the 4-position with both an aniline and a nitrile group. This geminal substitution pattern at a single carbon atom is a key structural feature that influences its reactivity and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C12H14N2S | N/A |

| Molecular Weight | 218.32 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 138-142 °C | N/A |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | N/A |

The presence of the aniline group provides a site for hydrogen bonding and potential for modification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for chemical elaboration.

Caption: Chemical structure of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

Synthesis

The most common and efficient synthesis of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is via a one-pot Strecker reaction. This method involves the reaction of tetrahydro-4H-thiopyran-4-one with aniline and a cyanide source, typically trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide.

Experimental Protocol: One-Pot Strecker Synthesis

-

Reaction Setup: To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add aniline (1.0-1.2 eq).

-

Cyanide Addition: Slowly add trimethylsilyl cyanide (1.1-1.3 eq) to the reaction mixture at room temperature. If using an alkali metal cyanide, an acid catalyst such as acetic acid is typically required.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Caption: Synthetic pathway for 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

Chemical Reactivity

The chemical reactivity of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is primarily dictated by the functional groups present: the aniline nitrogen, the nitrile group, and the tetrahydrothiopyran ring itself.

Reactions of the Nitrile Group

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-anilino-tetrahydro-2H-thiopyran-4-carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can serve as a handle for further derivatization, such as amide bond formation.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This provides a route to 4-(aminomethyl)-N-phenyltetrahydro-2H-thiopyran-4-amine, a diamine with potential for creating more complex molecular architectures.

Reactions of the Aniline Moiety

-

N-Alkylation and N-Arylation: The secondary amine of the aniline group can undergo alkylation or arylation reactions to introduce substituents on the nitrogen atom.

-

Acylation: The aniline nitrogen can be acylated with acyl chlorides or anhydrides to form the corresponding amides.

Reactions of the Tetrahydrothiopyran Ring

-

Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This modification can significantly alter the physicochemical properties of the molecule, including its polarity and hydrogen bonding capacity.

Caption: Key chemical reactions of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

Applications in Drug Development

The 4-anilinotetrahydro-2H-thiopyran-4-carbonitrile scaffold is a versatile starting material for the synthesis of a wide range of compounds with potential therapeutic applications. The ability to modify the aniline, nitrile, and tetrahydrothiopyran moieties allows for the systematic exploration of chemical space to optimize biological activity.

-

Kinase Inhibitors: The tetrahydrothiopyran ring can serve as a non-classical bioisostere for other cyclic systems commonly found in kinase inhibitors. The aniline group can be directed towards the hinge region of the kinase, a common binding motif.

-

GPCR Ligands: The conformational flexibility of the tetrahydrothiopyran ring, coupled with the potential for introducing diverse substituents, makes this scaffold suitable for targeting G-protein coupled receptors.

-

Ion Channel Modulators: The lipophilic nature of the tetrahydrothiopyran ring can facilitate penetration into the cell membrane, making it a promising core for the development of ion channel modulators.

Conclusion

4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the diverse reactivity of its functional groups provide a robust platform for the generation of novel small molecules for drug discovery programs. A thorough understanding of its chemical properties is essential for researchers and scientists aiming to leverage this scaffold in the design and development of new therapeutic agents.

References

A Technical Guide to Methyl 3-Cyanopropanoate: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides an in-depth examination of methyl 3-cyanopropanoate, a bifunctional molecule of significant interest to the chemical and pharmaceutical sciences. We will move beyond basic data to explore the causality behind its synthesis, the logic of its reactivity, and its role as a versatile building block in the development of pharmaceutically relevant scaffolds.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 4107-62-4) is a simple, achiral molecule featuring two key functional groups: a nitrile and a methyl ester. This duality dictates its chemical behavior and establishes its utility as a synthetic intermediate.[1][2] The spatial separation of these groups by an ethylene bridge minimizes inductive interference, allowing each to undergo characteristic reactions largely independently.

Molecular Formula: C₅H₇NO₂[1][3]

Molecular Weight: 113.11 g/mol [1][3]

The fundamental properties of this compound are summarized in the table below. This data is critical for experimental design, including solvent selection, purification strategy (e.g., distillation), and reaction temperature control.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Methyl β-cyanopropionate, 3-Cyanopropionic acid methyl ester | NIST[2] |

| CAS Number | 4107-62-4 | NIST[2] |

| Molecular Formula | C₅H₇NO₂ | PubChem[1] |

| Molecular Weight | 113.11 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | ~200-203 °C (at 760 mmHg) | PubChem[1] |

| XLogP3-AA | -0.3 | PubChem[1] |

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is most reliably achieved via the esterification of its parent carboxylic acid, 3-cyanopropanoic acid. This method, known as Fischer esterification, is a classic, acid-catalyzed equilibrium process. The choice of methanol as both a reagent and solvent, coupled with a strong acid catalyst, drives the reaction toward the product.

Protocol: Fischer Esterification of 3-Cyanopropanoic Acid

Expertise & Rationale: This protocol uses a large excess of methanol to push the equilibrium towards the ester product, in accordance with Le Châtelier's principle. Sulfuric acid serves as an efficient and cost-effective catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol. The final aqueous workup and extraction are designed to remove the acid catalyst, unreacted starting material, and water-soluble byproducts.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopropanoic acid (50.0 g, 0.505 mol).

-

Reagent Addition: Add methanol (150 mL, 3.71 mol) to the flask. Begin stirring to dissolve the solid.

-

Catalyst Introduction: Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the stirring solution. The addition is exothermic and should be done with caution.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst. (Caution: CO₂ evolution will occur).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.

Figure 1: Synthetic workflow for the preparation of this compound.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. Each technique provides orthogonal data that, when combined, creates a self-validating system confirming the molecular structure.

| Technique | Key Feature | Expected Result | Rationale |

| FT-IR | C≡N Stretch | Sharp, strong peak at ~2250 cm⁻¹ | The carbon-nitrogen triple bond has a characteristic high-frequency vibration.[4] |

| C=O Stretch | Strong, sharp peak at ~1730-1740 cm⁻¹ | Typical stretching frequency for a saturated aliphatic ester carbonyl group.[2] | |

| ¹H NMR | Methyl Ester (-OCH₃) | Singlet, 3H, δ ≈ 3.7 ppm | Protons of the methyl group are chemically equivalent and deshielded by the adjacent oxygen. |

| Methylene (-CH₂CO) | Triplet, 2H, δ ≈ 2.7 ppm | Adjacent to the carbonyl, these protons are deshielded and split by the other methylene group. | |

| Methylene (-CH₂CN) | Triplet, 2H, δ ≈ 2.6 ppm | Adjacent to the nitrile, these protons are slightly less deshielded and split by the other methylene group. | |

| ¹³C NMR | Nitrile (-C≡N) | δ ≈ 118 ppm | The sp-hybridized carbon of the nitrile appears in a characteristic region. |

| Ester Carbonyl (-C=O) | δ ≈ 171 ppm | The sp²-hybridized carbon of the ester carbonyl is highly deshielded. | |

| Methoxy (-OCH₃) | δ ≈ 52 ppm | The methyl carbon attached to the oxygen. | |

| Methylene (-CH₂CO) | δ ≈ 30 ppm | The methylene carbon adjacent to the carbonyl. | |

| Methylene (-CH₂CN) | δ ≈ 15 ppm | The methylene carbon adjacent to the nitrile. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 113 | Corresponds to the molecular weight of the compound.[1][5] |

Chemical Reactivity and Synthetic Utility in Drug Development

The value of this compound lies in the selective transformation of its two functional groups. This bifunctionality allows it to serve as a linchpin in multi-step syntheses, particularly for creating scaffolds relevant to neuroscience and metabolic disease.

Application Focus: A Precursor to GABA Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] Analogs of GABA are a cornerstone of treatment for epilepsy, neuropathic pain, and anxiety disorders. This compound serves as a simple and effective model for intermediates used in the industrial synthesis of drugs like Pregabalin (Lyrica). The core synthetic challenge is the transformation of a cyano-ester into a γ-amino acid.

Figure 2: Synthetic logic from a model intermediate to a GABA analog scaffold.

Key Transformation 1: Reduction of the Nitrile Group

The conversion of the nitrile to a primary amine is a pivotal step. This is typically achieved through catalytic hydrogenation or with a strong chemical reductant like lithium aluminum hydride (LiAlH₄).

Protocol: LiAlH₄ Reduction to Methyl 4-aminobutanoate

Expertise & Rationale: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both nitriles and esters. However, by carefully controlling the reaction temperature and quenching conditions, it is possible to favor the reduction of the nitrile. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The final workup is critical for safely quenching excess hydride and precipitating aluminum salts for easy removal.

Step-by-Step Methodology:

-

Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Hydride Suspension: Suspend lithium aluminum hydride (LiAlH₄) (6.0 g, 0.158 mol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve this compound (15.0 g, 0.133 mol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath) over 1 hour.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise: 6 mL of water, followed by 6 mL of 15% aqueous NaOH, and finally 18 mL of water. This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Isolation: Stir the resulting white suspension for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 50 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amino ester, which can be further purified if necessary.

Key Transformation 2: Hydrolysis of the Ester Group

To complete the synthesis of a GABA analog, the ester must be hydrolyzed to a carboxylic acid. This can be done under either acidic or basic conditions.

Protocol: Acid-Catalyzed Hydrolysis to 3-Cyanopropanoic Acid

Expertise & Rationale: Acid-catalyzed hydrolysis is a reversible process. Using a significant amount of water with a catalytic amount of strong acid drives the reaction to completion. This method avoids the potential for side reactions that can occur under strong basic conditions with a nitrile present.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10.0 g, 0.088 mol) with 30 mL of a 6 M aqueous hydrochloric acid solution.

-

Reaction Execution: Heat the biphasic mixture to reflux (approx. 100-110 °C) with vigorous stirring for 8-12 hours, until the reaction appears homogeneous.

-

Isolation: Cool the solution to room temperature and then in an ice bath.

-

Extraction: Extract the aqueous solution with ethyl acetate (4 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyanopropanoic acid, typically as a white solid.[7]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Toxicity: Toxic if swallowed and may be toxic in contact with skin.[1] The nitrile group can be metabolized to release cyanide.

-

Irritation: Causes serious skin and eye irritation.[1]

-

Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for constructing complex molecular architectures. Its value to researchers and drug development professionals lies in its predictable reactivity, allowing for the strategic and selective manipulation of its nitrile and ester functionalities. By understanding the principles behind its synthesis and its key chemical transformations, scientists can effectively leverage this molecule as a foundational building block in the rational design of novel therapeutics, particularly in the realm of GABAergic modulators.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemSynthesis. (n.d.). methyl 3-cyano-2-propynoate.

- NIST. (n.d.). Propanoic acid, 3-cyano-, methyl ester. NIST Chemistry WebBook, SRD 69.

- precisionFDA. (n.d.). This compound.

- University of Colorado. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.

- PubChem. (n.d.). 3-Cyanopropanoic acid. National Center for Biotechnology Information.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- RSC Publishing. (n.d.). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds.

- ResearchGate. (2016). Synthesis of methyl 3-cyanobenzoate by a green process.

- Organic Syntheses. (n.d.). L-VALINOL.

- Google Patents. (n.d.). US20200095193A1 - Production of acetonitrile and/or hydrogen cyanide from ammonia and methanol.

- Aligarh Muslim University. (n.d.). MANUAL FOR CHEMISTRY PRACTICALS FOR ICD CLASSES SECOND SEMESTER.

- Google Patents. (n.d.). CN101456825B - Method for preparing acrylic nitrile derivates.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.

- PubMed Central. (n.d.). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers.

- NIST. (n.d.). Propanoic acid, 3-cyano-, methyl ester - Mass Spectrum.

- NCBI Bookshelf. (n.d.). GABA Synthesis, Uptake and Release. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.

Sources

- 1. This compound | C5H7NO2 | CID 77749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanoic acid, 3-cyano-, methyl ester [webbook.nist.gov]

- 3. GSRS [precision.fda.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Propanoic acid, 3-cyano-, methyl ester [webbook.nist.gov]

- 6. CN112409174A - Preparation device and method of 3, 3-methyl dimethacrylate - Google Patents [patents.google.com]

- 7. 3-Cyanopropanoic acid | C4H5NO2 | CID 263086 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl β-Cyanopropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl β-cyanopropionate, a bifunctional organic molecule, serves as a versatile intermediate in the synthesis of a variety of compounds, notably in the pharmaceutical and chemical industries. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the safety of laboratory personnel. This technical guide provides a comprehensive overview of the critical physical and chemical characteristics of methyl β-cyanopropionate, supported by experimental protocols and safety directives. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge required for the proficient utilization of this compound in their work.

Introduction: The Molecular Profile of Methyl β-Cyanopropionate

Methyl β-cyanopropionate, also known as methyl 3-cyanopropanoate, is a chemical entity bearing both a nitrile and an ester functional group.[1][2] This dual functionality imparts a unique reactivity profile, rendering it a valuable building block in organic synthesis. Its systematic IUPAC name is this compound.[1] The strategic placement of the cyano and ester groups allows for a range of chemical transformations, making it a precursor in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest, including anticancer agents and 'dipeptoid' analogs of cholecystokinin.[3]

A foundational understanding of its physical properties is the cornerstone of its application. These properties dictate the conditions required for its storage, handling, and use in chemical reactions, as well as the methodologies for its purification and analysis. This guide will systematically detail these properties, providing both established data and the experimental context for their determination.

Caption: Interconnectivity of the core physical and chemical identifiers of Methyl β-Cyanopropionate.

Core Physical and Chemical Properties

The fundamental physical constants of methyl β-cyanopropionate are summarized in the table below. These values are critical for a variety of applications, from reaction setup and solvent selection to purification and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₂ | [1][2][4] |

| Molecular Weight | 113.11 g/mol | [1][4] |

| Appearance | Clear, colorless to almost colorless liquid | [3][5] |

| Boiling Point | 211-216 °C | [2][3] |

| Density | 1.08 g/cm³ | [3] |

| Refractive Index (n_D^20) | 1.422 | [3] |

| Melting Point | Not available (Liquid at room temperature) |

Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, purification, and formulation. Methyl β-cyanopropionate exhibits the following solubility characteristics:

-

Soluble in: Chloroform.[3]

-

Miscibility: While comprehensive data is limited, its polar nature, arising from the ester and nitrile groups, suggests miscibility with a range of common organic solvents. Further experimental determination is recommended for specific applications.

The presence of both a polar nitrile group and a moderately polar ester group, combined with a relatively small alkyl chain, suggests that methyl β-cyanopropionate will be soluble in polar organic solvents. Its solubility in less polar solvents like hexane is expected to be limited. For drug development purposes, its aqueous solubility would be a key parameter to determine experimentally.

Safety and Handling: A Directive for Laboratory Personnel

Methyl β-cyanopropionate is a chemical that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate that it is toxic if swallowed, causes skin irritation, and causes serious eye irritation.[1]

Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures and Personal Protective Equipment (PPE):

Given the associated hazards, the following safety protocols are mandatory when handling methyl β-cyanopropionate:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). A lab coat should be worn to protect clothing and skin.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

In case of accidental exposure, immediate and appropriate first aid measures should be taken, and medical attention should be sought.

Experimental Protocols for the Determination of Physical Properties

The following section outlines standardized, step-by-step methodologies for the experimental determination of the key physical properties of methyl β-cyanopropionate. These protocols are designed to be self-validating, ensuring the accuracy and reliability of the obtained data.

Determination of Boiling Point (Micro-scale Method)

The boiling point is a fundamental physical property that is indicative of a liquid's volatility and purity.

Caption: Workflow for the micro-scale determination of boiling point.

Methodology:

-

Sample Preparation: Place a small amount (a few drops) of methyl β-cyanopropionate into a small-diameter test tube.

-

Capillary Insertion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a suitable heating element.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Validation: Repeat the measurement at least twice to ensure reproducibility. A sharp, consistent boiling point is indicative of a pure sample.

Determination of Density

Density is a measure of mass per unit volume and is a useful parameter for substance identification and for calculations involving mass-volume conversions.

Methodology:

-

Tare a Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask of known volume) on an analytical balance. Record this mass.

-

Fill with Sample: Fill the pycnometer with methyl β-cyanopropionate, ensuring there are no air bubbles. Insert the stopper and allow any excess liquid to be expelled through the capillary.

-

Equilibrate and Weigh: Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) to allow it to reach thermal equilibrium. Carefully dry the outside of the pycnometer and weigh it.

-

Clean and Calibrate with Water: Empty and clean the pycnometer. Fill it with deionized water and repeat the weighing procedure at the same temperature.

-

Calculation: The density of methyl β-cyanopropionate is calculated using the following formula: Density = (mass of sample / mass of water) × density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive physical property that can be used to identify a substance and assess its purity.

Methodology:

-

Calibrate the Refractometer: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water.

-

Apply the Sample: Place a few drops of methyl β-cyanopropionate onto the prism of the refractometer.

-

Close and Illuminate: Close the prism and turn on the light source.

-

Adjust and Read: Adjust the focus and the compensator to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Record the Reading: Read the refractive index from the scale. Also, record the temperature at which the measurement was taken.

-

Temperature Correction: If the measurement was not made at the standard temperature of 20°C, a correction can be applied. The refractive index of most organic liquids decreases with increasing temperature.

Applications in Research and Development

The unique chemical structure of methyl β-cyanopropionate makes it a valuable intermediate in several areas of chemical synthesis, particularly in the pharmaceutical industry.

-

Synthesis of Bioactive Molecules: It serves as a precursor for the synthesis of various biologically active compounds. For instance, it is utilized in the preparation of certain anticancer agents.[3]

-

Peptidomimetic Design: Methyl β-cyanopropionate is also employed in the design of 'dipeptoid' analogs of cholecystokinin, a peptide hormone involved in physiological processes in the gastrointestinal system and the central nervous system.[3]

-

Building Block in Organic Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester group can undergo various transformations such as hydrolysis, amidation, or reduction. This versatility allows for its incorporation into a wide range of more complex molecular architectures.

Conclusion

This technical guide has provided a detailed and authoritative overview of the physical properties of methyl β-cyanopropionate. By consolidating key data on its molecular characteristics, solubility, and safety, and by providing robust experimental protocols for the determination of its physical constants, this document serves as a vital resource for professionals in research, development, and drug discovery. A comprehensive understanding and careful application of this knowledge are essential for the safe and effective utilization of this important chemical intermediate.

References

- PubChem. This compound.

- NIST. Propanoic acid, 3-cyano-, methyl ester. NIST Chemistry WebBook. [Link]

- precisionFDA. This compound. U.S.

- ChemSynthesis.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PMC.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-cyanopropanoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-cyanopropanoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the structural basis for the observed spectrum, provide a robust experimental protocol, and interpret the spectral data in detail.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—in this case, protons (¹H)—we can gather detailed information about the chemical environment, connectivity, and relative number of different types of protons within a molecule.[2]

This compound (C₅H₇NO₂) is a bifunctional organic molecule containing both a methyl ester and a nitrile group.[3] Its linear structure presents a clear and instructive example of how ¹H NMR spectroscopy can be used to confirm molecular identity through the analysis of chemical shifts, signal integration, and spin-spin coupling.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique, or chemically non-equivalent, proton environments in the molecule. This compound has three distinct sets of protons, as labeled below:

Figure 1. Structure of this compound

Figure 1. Structure of this compound

-

Hₐ: These three protons belong to the methyl group of the ester (-OCH₃). They are chemically equivalent due to free rotation around the carbon-oxygen single bond.

-

Hₑ: These two protons are on the methylene carbon (C3) adjacent to the ester's carbonyl group (-C(=O)CH₂-). They are equivalent to each other.

-

Hₑ: These two protons are on the methylene carbon (C2) adjacent to the nitrile group (-CH₂CN). They are also equivalent to each other.

The presence of these three distinct electronic environments leads to the expectation of three unique signals in the ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[4]

3.1. Materials and Sample Preparation

-

Analyte: 5-25 mg of this compound.

-

Deuterated Solvent: ~0.6-0.7 mL of Chloroform-d (CDCl₃, 99.8%+ D).

-

Internal Standard: Tetramethylsilane (TMS). Often, commercially available CDCl₃ contains TMS.[1] If not, a minimal amount (<0.1%) should be added.

-

Equipment: High-quality 5 mm NMR tube, Pasteur pipette, sample vial.

Step-by-Step Methodology:

-

Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial. For quantitative NMR (qNMR), a microbalance is essential, and a certified internal standard of known purity must be used.[5][6]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Agitate gently until the sample is fully dissolved. A clear, homogeneous solution free of particulate matter is critical for proper magnetic field shimming and high-resolution spectra.[7]

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The optimal sample height for most spectrometers is 40-50 mm.[4]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Causality and Rationale:

-

Deuterated Solvent: A deuterated solvent like CDCl₃ is used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), rendering the solvent largely "invisible" in the proton spectrum.[8] The residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃) provides a signal that can be used for chemical shift referencing if TMS is not present.[8][9]

-

Internal Standard (TMS): TMS is the internationally accepted primary reference for ¹H NMR, with its signal defined as 0.0 ppm.[10][11] It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp signal that does not typically overlap with analyte signals.[1]

-

Concentration and Volume: The specified analyte concentration and solvent volume ensure a good signal-to-noise ratio and allow the sample to span the active region of the instrument's receiver coil for optimal shimming and spectral quality.[4]

3.2. NMR Data Acquisition

-

Spectrometer: 300 MHz (or higher) NMR Spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Relaxation Delay (d1): 1-5 seconds. A longer delay (5x T₁) is crucial for accurate integration in quantitative analysis.[12]

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ exhibits three distinct signals, consistent with its molecular structure.

4.1. Detailed Signal Analysis

-

Signal A: δ ≈ 3.75 ppm (Singlet, 3H)

-

Chemical Shift: This signal appears at approximately 3.75 ppm.[13] Protons on a carbon attached to an oxygen atom in an ester (R-O-CH₃) typically resonate in the 3.5-4.0 ppm range.[14] The electronegative oxygen atom deshields these protons, shifting their signal downfield from the TMS reference.

-

Integration: The integrated area of this peak corresponds to three protons, consistent with the methyl group (Hₐ).[11]

-

Multiplicity: The signal is a singlet. According to the n+1 rule, this indicates that there are no protons on the adjacent atom (n=0, so 0+1=1 peak).[11] This is expected, as the methyl group is bonded to an oxygen atom.

-

-

Signals B & C: δ ≈ 2.5 - 2.8 ppm (Two Triplets, 4H total)

-

Chemical Shift: These signals correspond to the two methylene groups (-CH₂-CH₂-) in the molecule's backbone. The signal at approximately 2.68 ppm represents a multiplet arising from these two groups.[13] The methylene group adjacent to the carbonyl (Hₑ) is deshielded by its proximity to the electron-withdrawing ester functionality. The methylene group adjacent to the nitrile (Hₑ) is also deshielded by the electron-withdrawing nature of the -CN group. These effects result in signals that are close and may appear as a complex multiplet.

-

Integration: The total integrated area for these signals corresponds to four protons (two from Hₑ and two from Hₑ).

-

Multiplicity: These two methylene groups are adjacent to each other. Therefore, they exhibit spin-spin coupling. The Hₑ protons are split by the two Hₑ protons into a triplet (n=2, so 2+1=3 peaks). Reciprocally, the Hₑ protons are split by the two Hₑ protons into a triplet. The coupling constant (J-value) for both triplets will be identical.[15]

-

Coupling Constant (J): The typical coupling constant for protons on adjacent sp³-hybridized carbons is in the range of 6-8 Hz.[15][16] This vicinal coupling confirms the connectivity between these two methylene groups.

-

4.2. Data Summary

| Signal Label | Proton Assignment | Chemical Shift (δ, ppm) | Integration (Relative # of H) | Multiplicity | Coupling Constant (J, Hz) |

| A | Hₐ (-OCH₃) | ~ 3.75 | 3H | Singlet (s) | N/A |

| B | Hₑ (-COCH₂-) | ~ 2.75 | 2H | Triplet (t) | ~ 7 |

| C | Hₑ (-CH₂CN) | ~ 2.62 | 2H | Triplet (t) | ~ 7 |

Note: The exact chemical shifts for B and C can vary slightly and may overlap, but they are fundamentally two distinct triplets.

Visualization of Spin-Spin Coupling

A diagram illustrating the coupling relationships within the molecule provides a clear visual confirmation of the structural assignment. The following Graphviz diagram shows the connectivity and highlights the mutual coupling between the Hₑ and Hₑ protons.

Caption: Spin-spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. The presence of three distinct signals with an integration ratio of 3:2:2, a singlet for the methyl ester protons, and two mutually coupled triplets for the methylene protons, aligns perfectly with the predicted spectrum. This guide demonstrates the systematic approach of combining sound experimental practice with detailed spectral analysis to achieve confident structural elucidation, a cornerstone of modern chemical and pharmaceutical research.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- JeWELL, L. (2019). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

- University of York. (n.d.). Quantitative NMR Spectroscopy. University of York. [Link]

- Iowa State University. (n.d.). NMR Sample Preparation.

- Emery Pharma. (n.d.).

- UC Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. [Link]

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

- OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

- Iowa State University. (n.d.). NMR Coupling Constants.

- Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

- Sands, C., et al. (2011). NMR-spectroscopic analysis of mixtures: from structure to function.

- Daly, A. M., et al. (2016). NMR Chemical Shifts of Impurities. Organic Process Research & Development. [Link]

- ResearchGate. (n.d.). Experimental coupling constants (J/Hz) in the 1 H NMR spectra....

- Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

- National Center for Biotechnology Information. (n.d.).

- University of Regensburg. (n.d.). Notes on NMR Solvents. University of Regensburg. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. This compound | C5H7NO2 | CID 77749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organomation.com [organomation.com]

- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 6. emerypharma.com [emerypharma.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. 3-CYANOPROPIONIC ACID METHYL ESTER(4107-62-4) 1H NMR [m.chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 3-cyanopropanoate

<_>

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of Methyl 3-cyanopropanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral data, offers a detailed interpretation of the chemical shifts, and presents a robust experimental protocol for data acquisition. By integrating foundational theory with practical application, this guide serves as an essential resource for the structural elucidation and verification of this important bifunctional molecule.

Introduction: The Molecular Blueprint of this compound

This compound (C₅H₇NO₂) is a small organic molecule featuring two key functional groups: an ester and a nitrile.[1][2][3] This bifunctionality makes it a valuable building block in organic synthesis. Understanding its structure with high fidelity is paramount for its application in complex molecular assemblies. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule.[4]

Each unique carbon atom within a molecule resonates at a distinct frequency in a magnetic field, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm).[5][6][7] The chemical shift is highly sensitive to the local electronic environment of the carbon nucleus. Factors such as the electronegativity of adjacent atoms, the hybridization state of the carbon (sp³, sp², sp), and resonance effects dictate the degree to which a nucleus is "shielded" or "deshielded" from the external magnetic field, thus determining its chemical shift.[5][8][9]

This compound possesses four chemically non-equivalent carbon atoms, which are expected to yield four distinct signals in a proton-decoupled ¹³C NMR spectrum.[8][10] The following sections will dissect these signals, providing a causal explanation for their observed chemical shifts and outlining the methodology to reliably obtain this spectral data.

Diagram 1: Annotated Structure of this compound

The diagram below illustrates the molecular structure with each unique carbon atom numbered. This numbering system will be used for spectral assignment throughout this guide.

Caption: Numbered structure of this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct singlets, corresponding to the four unique carbon environments in the molecule. The experimentally observed chemical shifts are summarized in the table below.

Data Presentation: ¹³C NMR Chemical Shifts

| Signal Assignment | Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C¹ | Carbonyl (C=O) | ~170.6 | sp² hybridized and double-bonded to an electronegative oxygen atom, resulting in significant deshielding.[5][6] |

| C⁴ | Nitrile (C≡N) | ~117.1 | sp hybridized carbon, triple-bonded to highly electronegative nitrogen. The linear geometry and magnetic anisotropy contribute to its specific shift. |

| C⁵ | Methoxy (-OCH₃) | ~52.0 | sp³ hybridized carbon directly attached to an electronegative oxygen atom, causing a downfield shift compared to a standard alkane carbon.[8] |

| C² | Methylene (-CH₂-C=O) | ~28.8 | sp³ hybridized carbon adjacent to the electron-withdrawing carbonyl group, causing deshielding relative to C³. |

| C³ | Methylene (-CH₂-C≡N) | ~14.4 | sp³ hybridized carbon adjacent to the electron-withdrawing nitrile group. The deshielding effect is less pronounced than that of the carbonyl group. |

Note: The precise chemical shift values can vary slightly depending on the solvent and concentration used. The values presented are typical and sourced from the Spectral Database for Organic Compounds (SDBS).

Expert Interpretation of Chemical Shifts

-

The Carbonyl Carbon (C¹): The signal at ~170.6 ppm is unequivocally assigned to the ester carbonyl carbon. Carbonyl carbons are among the most deshielded nuclei in ¹³C NMR, typically appearing in the 170-220 ppm range.[5][6] This strong downfield shift is a direct consequence of two factors: the sp² hybridization and the double bond to a highly electronegative oxygen atom, which strongly withdraws electron density from the carbon nucleus.[5][6]

-

The Nitrile Carbon (C⁴): The peak at ~117.1 ppm corresponds to the nitrile carbon. While sp hybridized carbons (like alkynes) are generally found further upfield than sp² carbons, the direct attachment to a highly electronegative nitrogen atom in the nitrile group causes a significant downfield shift into the 110-125 ppm region.[11]

-

The Methoxy Carbon (C⁵): The signal at ~52.0 ppm is assigned to the methoxy methyl carbon. Standard sp³ hybridized carbons in alkanes resonate between 0-50 ppm.[12] The attachment of this carbon to the ester oxygen atom causes a distinct downfield shift to ~52.0 ppm due to the oxygen's electron-withdrawing inductive effect.[8]

-

The Methylene Carbons (C² and C³): The two methylene carbons appear at ~28.8 ppm and ~14.4 ppm. Both are sp³ hybridized, but their electronic environments differ due to the proximity of the two different functional groups. The carbon alpha to the carbonyl group (C²) is more deshielded (~28.8 ppm) than the carbon alpha to the nitrile group (C³) (~14.4 ppm). This indicates that the electron-withdrawing effect of the ester carbonyl group on the adjacent carbon is stronger than that of the nitrile group in this molecular context. The chemical shift diminishes with distance from the electronegative group.[5][8]

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a detailed, self-validating methodology for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Diagram 2: Experimental Workflow

Caption: Standard workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-50 mg of high-purity this compound.

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single solvent peak at ~77.16 ppm.

-

Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference standard, defining the 0.0 ppm point on the chemical shift scale.[5][6]

-

Vortex the vial until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spinner turbine and place it into the NMR magnet.

-

Locking: The instrument's software is used to "lock" onto the deuterium signal of the solvent (e.g., the 'D' in CDCl₃). This compensates for any magnetic field drift during the experiment.

-

Tuning and Matching (Shimming): The probe is tuned to the ¹³C frequency (~75 MHz for a 300 MHz spectrometer) to ensure maximum signal transmission and reception. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.[13]

-

-

Data Acquisition:

-

Select a standard ¹³C proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments). This common experiment utilizes broadband proton decoupling to collapse all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line (singlet).[5][14] This greatly simplifies the spectrum and enhances the signal-to-noise ratio.

-

Key Acquisition Parameters:

-

Spectral Width: Set to a range that encompasses all expected carbon signals, typically 0-220 ppm.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), multiple scans are required.[4][10] A starting point of 128 or 256 scans is common for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typically sufficient to allow for nuclear relaxation.

-

-

Initiate the acquisition by typing zg (zero and go).

-

-

Data Processing:

-

Once the acquisition is complete, the raw data (Free Induction Decay, FID) is processed.

-

Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shifts of the four distinct peaks are identified and labeled.

-

Advanced Insights and Causality

Diagram 3: Shielding and Deshielding Effects

Caption: Relationship between electron density and ¹³C chemical shift.

The trustworthiness of ¹³C NMR data comes from the predictable and well-understood relationships between molecular structure and spectral output.

-

Electronegativity: As demonstrated by the signals for C², C³, and C⁵, the presence of an electronegative atom (oxygen or nitrogen) withdraws electron density from the adjacent carbon atom.[8] This "deshielding" reduces the induced magnetic field from the electron cloud that opposes the main external magnetic field. Consequently, the nucleus experiences a stronger effective magnetic field and resonates at a higher frequency (further downfield).[5][7]

-

Hybridization: The hybridization state of the carbon atom has a profound effect on its chemical shift.[5][6] sp² carbons (like C¹) are generally more deshielded than sp carbons (C⁴), which are in turn more deshielded than sp³ carbons (C², C³, C⁵). This is because the s-character of the hybrid orbitals affects the electron density around the nucleus.

-

Quaternary Carbons and Signal Intensity: It is important to note that in standard proton-decoupled ¹³C NMR, the peak areas (integrals) are not directly proportional to the number of carbons.[8] This is due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), which enhances the signals of carbons with attached protons.[4][15] Quaternary carbons (those with no attached protons), such as the carbonyl (C¹) and nitrile (C⁴) carbons in this molecule, often exhibit weaker signals compared to protonated carbons. For quantitative analysis, specialized experiments with longer relaxation delays and inverse-gated decoupling are required.[4]

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and definitive fingerprint of its carbon framework. The four observed signals at approximately 170.6, 117.1, 52.0, 28.8, and 14.4 ppm can be confidently assigned to the carbonyl, nitrile, methoxy, and two distinct methylene carbons, respectively. The chemical shifts are governed by predictable principles of electronegativity and hybridization, reinforcing the power of ¹³C NMR as a primary tool for structural elucidation in organic chemistry. The experimental protocol detailed herein provides a reliable pathway for researchers to obtain high-quality spectral data for this compound and other small molecules.

References

- Title: 13.10: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL:[Link]

- Title: 6.8 ¹³C NMR Spectroscopy Source: KPU Pressbooks - Organic Chemistry I URL:[Link]

- Title: 6.8: Principles of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL:[Link]

- Title: How to Interpret Chemical Shift in the Carbon-13 NMR Source: YouTube - Chemistry with Caroline URL:[Link]

- Title: 13C Carbon NMR Spectroscopy Source: Chemistry Steps URL:[Link]

- Title: Structure elucidation of uniformly 13C labeled small molecule natural products Source: PMC - NIH URL:[Link]

- Title: 13-C NMR Protocol for beginners AV-400 Source: University of Rochester URL:[Link]

- Title: Methyl 3-cyanopropano

- Title: 13C NMR spectroscopy • Chemical shift Source: SlidePlayer URL:[Link]

- Title: Practical Guidelines for 13C-Based NMR Metabolomics Source: Springer N

- Title: NMR Techniques in Organic Chemistry: a quick guide Source: University of Bristol URL:[Link]

- Title: Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) Source: Central European Institute of Technology URL:[Link]

- Title: Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts Source: PMC - NIH URL:[Link]

- Title: How to predict the 13C NMR spectrum of a compound Source: YouTube - Dr Stan Fowler URL:[Link]

- Title: 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts Source: YouTube - NOBLE CHEMISTRY URL:[Link]

- Title: Can anyone help me to tell me any online website to check 13C NMR prediction?

- Title: A guide to 13C NMR chemical shift values Source: Compound Interest URL:[Link]

- Title: METHYL 3-CYANOPROPANO

- Title: Propanoic acid, 3-cyano-, methyl ester Source: NIST WebBook URL:[Link]

- Title: C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts Source: Doc Brown's Chemistry URL:[Link]

Sources

- 1. This compound | C5H7NO2 | CID 77749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Propanoic acid, 3-cyano-, methyl ester [webbook.nist.gov]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. compoundchem.com [compoundchem.com]

- 12. C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. bhu.ac.in [bhu.ac.in]

FTIR spectrum analysis of Methyl 3-cyanopropanoate

An In-depth Technical Guide to the FTIR Spectrum Analysis of Methyl 3-cyanopropanoate

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound (C₅H₇NO₂). Designed for researchers and drug development professionals, this document moves beyond a simple recitation of procedures to offer an in-depth understanding of the principles, experimental design, and data interpretation integral to achieving high-fidelity analytical results. We will explore the characteristic vibrational modes of the nitrile and ester functional groups, detail robust sample handling and data acquisition protocols, and provide a systematic approach to spectral interpretation, grounded in established spectroscopic principles.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule containing both a nitrile (C≡N) and an ester (COOCH₃) group. This structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for creating more complex molecules. Verifying its identity, purity, and stability is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly specific method for this purpose.[1] It provides a unique molecular "fingerprint" by probing the vibrational transitions of a molecule's chemical bonds when exposed to infrared radiation.[1][2] This guide will elucidate the process of acquiring and interpreting this fingerprint with scientific rigor.

Molecular Structure of this compound

Understanding the molecule's structure is the prerequisite for interpreting its spectrum. The key functional groups—the nitrile and the ester—give rise to the most prominent and diagnostic absorption bands.

Caption: Molecular structure of this compound.

Fundamental Principles: Vibrational Modes of Nitriles and Esters

An FTIR spectrum plots infrared light absorbance or transmittance against wavenumber (cm⁻¹).[3] Specific peaks correspond to the absorption of energy by specific chemical bonds, causing them to vibrate at a characteristic frequency. For this compound, the most important vibrations are the stretching modes of the nitrile and ester groups.

-

Nitrile (C≡N) Group: The carbon-nitrogen triple bond is strong, and its stretching vibration requires high energy. This results in a sharp, intense absorption band in a relatively "clean" region of the spectrum, typically between 2260 and 2240 cm⁻¹ for saturated aliphatic nitriles.[4][5] The intensity is due to the large change in dipole moment that occurs as the polar C≡N bond stretches.[4]

-

Ester (R-COOR') Group: The ester functional group is characterized by two key stretching vibrations:

-

Carbonyl (C=O) Stretch: This is one of the most prominent absorptions in the entire infrared spectrum due to its intensity.[6][7] For saturated aliphatic esters like this compound, this strong, sharp peak is expected in the 1750-1735 cm⁻¹ range.[6][8][9]

-

Carbon-Oxygen (C-O) Stretches: Esters possess two different C-O single bonds, which are coupled and result in two distinct stretching absorptions. These typically appear as strong bands within the 1300-1000 cm⁻¹ region.[8][10] Specifically, the C-C-O stretch (involving the carbonyl carbon) is often found around 1210-1160 cm⁻¹, while the O-C-C stretch (involving the methoxy group) appears from 1100-1030 cm⁻¹.[11]

-

Experimental Protocol: A Self-Validating Workflow

The quality of an FTIR spectrum is directly dependent on the integrity of the experimental procedure. The following workflow is designed to ensure reproducibility and accuracy.

Caption: Key vibrational modes for this compound.

Data Summary Table